Busan 40

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

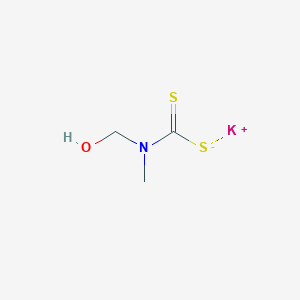

potassium;N-(hydroxymethyl)-N-methylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS2.K/c1-4(2-5)3(6)7;/h5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDESFMLRHRZCSV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CO)C(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6KNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042319 | |

| Record name | Potassium N-hydroxymethyl-N-methyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51026-28-9 | |

| Record name | Bunema | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051026289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium N-hydroxymethyl-N-methyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (hydroxymethyl)methyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM N-HYDROXYMETHYL-N-METHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17IZB5Q4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Busan 40: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Busan 40 is the trade name for the chemical compound Potassium N-hydroxymethyl-N-methyl dithiocarbamate. It is a versatile organosulfur compound primarily utilized as a broad-spectrum biocide, fungicide, and bacteriostat in various industrial applications.[1][2] Its efficacy in inhibiting the growth of a wide range of microorganisms makes it a valuable preservative in products such as paints, adhesives, and in pulp and paper mill systems.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound.

Chemical Structure and Identification

The core of this compound's biological activity lies in its dithiocarbamate functional group. The presence of a hydroxymethyl group attached to the nitrogen atom is a distinguishing feature of its structure.

IUPAC Name: Potassium;N-(hydroxymethyl)-N-methylcarbamodithioate[2]

Chemical Structure:

Caption: Chemical structure of Potassium N-hydroxymethyl-N-methyl dithiocarbamate.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference |

| CAS Number | 51026-28-9 | [2] |

| Molecular Formula | C₃H₆KNOS₂ | [2] |

| Molecular Weight | 175.32 g/mol | [2] |

| Melting Point | -43.8 °C | [3] |

| Water Solubility | Water-soluble | [4][5] |

| SMILES | CN(CO)C(=S)[S-].[K+] | [2] |

| Appearance | As a concentrated aqueous solution, it is a clear orange liquid with a pungent rotten-egg odor. | [6][7] |

Experimental Protocols

Synthesis of Potassium N-hydroxymethyl-N-methyl dithiocarbamate

The synthesis of this compound involves the reaction of potassium N-methyldithiocarbamate with formaldehyde. The following protocol is based on the methodology described in U.S. Patent 3,856,851.[4]

Materials:

-

Aqueous solution of potassium N-methyldithiocarbamate (54.5%)

-

Aqueous solution of formaldehyde (37%)

-

Water

-

2-liter reaction flask with mechanical stirrer, condenser, and thermometer

-

Ice bath

Procedure:

-

Charge a 2-liter reaction flask with 88 grams of water and 1,000 grams (3.7 moles) of a 54.5% aqueous solution of potassium N-methyldithiocarbamate.[4]

-

To this solution, add 302 grams (3.7 moles) of a 37% aqueous solution of formaldehyde.

-

During the addition of formaldehyde, the temperature of the reaction mixture will rise. Maintain the temperature at less than 35°C using an ice bath for cooling.[8]

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.[8]

-

The resulting product is an aqueous solution of potassium N-hydroxymethyl-N-methyl dithiocarbamate.

Purification (optional, for obtaining a solid product):

-

The aqueous product solution can be treated with isopropanol to precipitate a solid.

-

The resulting syrup can be dissolved in methanol and then diluted with ether to yield a white solid.[8]

-

The solid can be dried in a vacuum desiccator.

Confirmation of Synthesis:

-

Elemental Analysis: Theoretical values are approximately K: 23.5%, S: 38.7%, N: 8.4%.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum should be consistent with the structure of potassium N-hydroxymethyl-N-methyl dithiocarbamate.[4]

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methodology: Quantification of Dithiocarbamates via Carbon Disulfide Derivatization

Principle: Dithiocarbamates are unstable in acidic conditions and quantitatively decompose to form carbon disulfide (CS₂) and the corresponding amine. The volatile CS₂ is then extracted and analyzed.

General Procedure:

-

Sample Preparation: A known quantity of the sample containing this compound is placed in a reaction vessel.

-

Acid Hydrolysis: An acidic solution, typically containing hydrochloric acid and a reducing agent like tin(II) chloride, is added to the sample.[1][9]

-

Incubation: The reaction vessel is sealed and heated (e.g., at 80°C) to facilitate the complete hydrolysis of the dithiocarbamate to CS₂.[9]

-

Extraction: The headspace gas containing the volatilized CS₂ is sampled, or the CS₂ is partitioned into an organic solvent (e.g., isooctane).[9]

-

Gas Chromatography (GC) Analysis: The extracted CS₂ is injected into a GC system, typically equipped with a mass spectrometer (MS) or an electron capture detector (ECD), for separation and quantification.[8][9]

-

Quantification: The concentration of this compound in the original sample is calculated based on the measured amount of CS₂ and the stoichiometry of the hydrolysis reaction.

Caption: Logical workflow for the analysis of dithiocarbamates.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for this compound is not widely published. However, based on the known structure and general characteristics of dithiocarbamates, the following spectral features can be anticipated:

-

¹H NMR: Signals corresponding to the protons of the N-methyl group (CH₃), the N-hydroxymethyl group (CH₂ and OH).

-

¹³C NMR: Resonances for the carbon atoms in the methyl, hydroxymethyl, and dithiocarbamate (N-C=S) groups.

-

IR Spectroscopy: Characteristic absorption bands for O-H stretching (from the hydroxymethyl group), C-N stretching, and C=S stretching of the dithiocarbamate moiety. The C-N bond in dithiocarbamates typically has a partial double bond character, leading to a strong absorption band in the region of 1470-1520 cm⁻¹. The C-S stretching frequency is usually observed around 980-987 cm⁻¹.[10]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation.[3] As a dithiocarbamate, it has the potential to be neurotoxic, teratogenic, and cytotoxic. In aqueous solutions, it can slowly decompose to generate carbon disulfide and methylamine, and this decomposition is accelerated by the addition of water and by acidic conditions.[6][7] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound, or Potassium N-hydroxymethyl-N-methyl dithiocarbamate, is a commercially significant biocide with a well-defined chemical structure. While detailed public data on its physicochemical properties and specific analytical protocols are limited, its synthesis and general analytical determination are understood within the broader context of dithiocarbamate chemistry. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing its chemical identity, a reliable synthesis route, and the principles of its analysis. Further research to fully characterize its spectroscopic properties and to develop specific, validated analytical methods would be of significant value to the scientific community.

References

- 1. epa.gov [epa.gov]

- 2. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. US3856851A - Potassium n-hydroxylmethyl-n-methyldithiocarbamate - Google Patents [patents.google.com]

- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. POTASSIUM N-METHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Monopotassium methyldithiocarbamate | KC2H4NS2 | CID 23690432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

Busan 40 (TCMTB): An In-depth Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antifungal mechanism of action of Busan 40, with a specific focus on its active ingredient, 2-(thiocyanomethylthio)benzothiazole (TCMTB). TCMTB is a broad-spectrum fungicide utilized across various industrial applications, including in the leather, paper, and wood preservation industries, to prevent microbial degradation. This document details the current understanding of its mode of action, presents available quantitative efficacy data, outlines representative experimental protocols for its study, and provides visualizations of the key pathways and workflows.

Introduction: The Chemical Identity of the Active Ingredient

While the trade name "this compound" has been associated with different active ingredients over time, in the context of its fungicidal applications in industrial settings, the primary active component is 2-(thiocyanomethylthio)benzothiazole, commonly known as TCMTB.[1] This guide will focus exclusively on the antifungal properties of TCMTB.

TCMTB is a benzothiazole derivative with the following chemical structure:

Chemical Formula: C₉H₆N₂S₃ Molar Mass: 238.34 g/mol

Its efficacy as a fungicide is attributed to its reactive nature, which allows it to interfere with essential cellular processes in fungi.

Core Mechanism of Antifungal Action

The antifungal activity of TCMTB is multifaceted and is primarily attributed to two key mechanisms: its reaction with nucleophilic entities within the fungal cell and the inhibition of crucial enzyme systems.

Reaction with Nucleophilic Cellular Components

The primary mode of action of TCMTB is its ability to react with nucleophilic groups present in essential biomolecules within the fungal cell.[2] The thiocyanate (-SCN) and the thioether (-S-) linkages in the TCMTB molecule are key to its reactivity.

Fungal cells, like all living cells, contain numerous molecules with nucleophilic sites, such as proteins (containing sulfhydryl groups in cysteine residues), amino acids, and peptides (e.g., glutathione). TCMTB can readily undergo nucleophilic substitution reactions with these molecules. This interaction can lead to:

-

Protein Inactivation: By binding to the sulfhydryl groups of enzymes and structural proteins, TCMTB can alter their three-dimensional structure, leading to a loss of function.

-

Disruption of Cellular Redox Balance: Reaction with glutathione, a key antioxidant in fungal cells, can deplete the cell's defense against oxidative stress, leading to cellular damage.

The proposed reaction of TCMTB with a generic nucleophile (R-SH) is depicted below.

References

In-Depth Technical Guide: Antimicrobial Spectrum of Potassium N-hydroxymethyl-N-methyl dithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium N-hydroxymethyl-N-methyl dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate class of chemicals. Dithiocarbamates are characterized by the functional group R₂NCS₂⁻ and are known for their ability to chelate metal ions.[1][2] This property is central to their diverse applications, including as fungicides, herbicides, insecticides, and vulcanization accelerators.[2][3] First developed during World War II, dithiocarbamates represent one of the oldest and most widely used classes of broad-spectrum fungicides in agriculture.[3]

This technical guide provides a detailed overview of the antimicrobial spectrum of Potassium N-hydroxymethyl-N-methyl dithiocarbamate, drawing from available data and the broader context of dithiocarbamate antimicrobial activity. It is intended to be a resource for researchers and professionals involved in the development of new antimicrobial agents.

Antimicrobial Spectrum of Potassium N-hydroxymethyl-N-methyl dithiocarbamate

Specific quantitative data on the antimicrobial spectrum of Potassium N-hydroxymethyl-N-methyl dithiocarbamate is limited in publicly available scientific literature. However, a key patent document provides insight into its efficacy, particularly against bacteria. The compound is described as a useful bactericide, fungicide, algicide, and nematocide for industrial and agricultural applications.[4]

Antibacterial Activity

Testing of Potassium N-hydroxymethyl-N-methyl dithiocarbamate against Aerobacter aerogenes (now classified as Enterobacter aerogenes) using the pulp-substrate method demonstrated significant bactericidal activity. The results from this study are summarized in the table below.

| Concentration (ppm) | Percent Kill of Aerobacter aerogenes at pH 5.5 (18 hours contact) |

| 5 | 0 |

| 10 | 99 |

| 15 | 100 |

| 20 | 100 |

Table 1: Bactericidal activity of Potassium N-hydroxymethyl-N-methyl dithiocarbamate against Aerobacter aerogenes. Data extracted from US Patent 3,856,851.[4]

Fungicidal, Algicidal, and Nematicidal Activity

While the patent for Potassium N-hydroxymethyl-N-methyl dithiocarbamate states its utility as a fungicide, algicide, and nematocide, specific quantitative data on the spectrum of activity against various fungal, algal, and nematode species is not provided.[4] The broader class of dithiocarbamates is well-established for its fungicidal properties against a wide range of plant pathogens.[3]

General Antimicrobial Properties of Dithiocarbamates

To understand the potential antimicrobial spectrum of Potassium N-hydroxymethyl-N-methyl dithiocarbamate, it is useful to consider the activities of the broader dithiocarbamate class. Dithiocarbamates exhibit a broad spectrum of activity against various microorganisms.

-

Bacteria: Different dithiocarbamate derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[5] For example, pyrrolidine dithiocarbamate has demonstrated antibacterial activity against Porphyromonas gingivalis, Actinobacillus actinomycetemcomitans, Staphylococcus aureus, and Escherichia coli.[6]

-

Fungi: Dithiocarbamates are widely used as agricultural fungicides.[3] Their multi-site mode of action makes them effective against a wide range of fungal pathogens and less prone to the development of resistance.[3]

-

Other Microorganisms: Dithiocarbamates have also been investigated for their activity against other microorganisms, including protozoa.[7]

Proposed Mechanism of Action

The antimicrobial activity of dithiocarbamates is primarily attributed to their ability to chelate essential metal ions, which are crucial for various cellular processes in microorganisms.

The proposed mechanism involves the following steps:

-

Cellular Uptake: The lipophilic nature of the dithiocarbamate molecule allows it to penetrate the microbial cell membrane.

-

Metal Chelation: Once inside the cell, the dithiocarbamate molecule chelates essential divalent and trivalent metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺).

-

Enzyme Inhibition: These metal ions often serve as cofactors for a variety of enzymes. By sequestering these ions, dithiocarbamates inhibit the activity of these essential enzymes, leading to a disruption of metabolic pathways.

-

Oxidative Stress: Some dithiocarbamate-metal complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This induces oxidative stress, which can damage cellular components such as proteins, lipids, and DNA.

-

Metabolic Disruption: The overall effect is a cascade of metabolic disruptions, inhibition of cellular respiration, and ultimately, cell death.

References

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Screening of Antimicrobial and Antioxidant Properties of Ethylenediamine Mono-dithiocarbamate to Overcome the Resistance of Microbes Against Existing Drugs | Journal of Science and Technology Research [banglajol.info]

- 5. mdpi.com [mdpi.com]

- 6. accustandard.com [accustandard.com]

- 7. encyclopedia.pub [encyclopedia.pub]

Environmental Fate and Transport of Dithiocarbamates: A Technical Overview

Disclaimer: This technical guide addresses the environmental fate and transport of the dithiocarbamate class of chemicals. While "Busan 40" is identified as Potassium N-hydroxymethyl-N-methyl dithiocarbamate, a comprehensive search of scientific literature did not yield specific quantitative data or detailed experimental protocols for this particular compound. Therefore, this document provides a generalized overview based on studies of related dithiocarbamate compounds. The information presented should be interpreted as indicative of the likely behavior of this compound, but not as empirically verified data for the substance itself.

Introduction

Dithiocarbamates are a class of organosulfur compounds widely used as fungicides, herbicides, and biocides in various agricultural and industrial applications. Their environmental fate and transport are of significant interest to researchers, scientists, and drug development professionals due to their potential impact on ecosystems. This guide summarizes the key processes governing the environmental behavior of dithiocarbamates, including their degradation, soil mobility, and potential for bioaccumulation.

Physicochemical Properties and General Environmental Behavior

Dithiocarbamates are generally characterized by their instability in the environment.[1] They tend to degrade relatively quickly through processes such as hydrolysis and photolysis.[1][2] Their mobility in soil is considered to be low to moderate, and they exhibit a low potential for bioaccumulation in aquatic organisms.[1] The degradation of dithiocarbamates can lead to the formation of various metabolites, some of which, like ethylene thiourea (ETU), are of toxicological concern.[1]

Degradation Pathways

The primary degradation pathways for dithiocarbamates in the environment are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a major degradation route for dithiocarbamates, particularly under acidic conditions.[2] The rate of hydrolysis is influenced by pH, with faster degradation occurring in more acidic environments.[2] For some related compounds, such as Potassium N-methyldithiocarbamate, decomposition in water is observed to be accelerated by dilution and acidification. The half-life of dithiocarbamates in water can range from hours to days, depending on the specific compound and environmental conditions.[1]

Photolysis

Photolysis, or degradation by sunlight, also contributes to the breakdown of dithiocarbamates in the environment.[1] The extent and rate of photolysis depend on the light intensity and the presence of other substances in the water that can act as photosensitizers.

Biodegradation

Microbial degradation is another important process in the environmental fate of dithiocarbamates. Various microorganisms in soil and water can utilize these compounds as a source of carbon and nitrogen, leading to their breakdown.[1]

A generalized degradation pathway for dithiocarbamates is illustrated in the following diagram:

Environmental Transport

The transport of dithiocarbamates in the environment is primarily governed by their interaction with soil and their behavior in aquatic systems.

Soil Sorption and Mobility

Dithiocarbamates generally exhibit low to moderate mobility in soil.[1] Their movement is influenced by factors such as soil organic matter content, clay content, and pH. The sorption of these compounds to soil particles can limit their leaching into groundwater.

Table 1: Generalized Soil Sorption Data for Dithiocarbamates

| Parameter | Typical Value Range | Description |

| Soil-Water Partition Coefficient (Kd) | Varies widely with soil type | Measures the ratio of the chemical sorbed to soil to the chemical dissolved in water. |

| Organic Carbon-Normalized Sorption Coefficient (Koc) | 100 - 2000 L/kg | Normalizes Kd to the organic carbon content of the soil, providing a better measure of sorption potential across different soils. |

Note: These are generalized values for the dithiocarbamate class and are not specific to this compound.

Fate in Aquatic Systems

In aquatic environments, dithiocarbamates are subject to hydrolysis, photolysis, and biodegradation. Due to their relatively rapid degradation, they are not expected to persist for long periods in the water column.

Bioaccumulation

Dithiocarbamates are generally considered to have a low potential for bioaccumulation in aquatic organisms.[1] This is attributed to their rapid degradation and metabolism.

Table 2: Generalized Bioaccumulation Data for Dithiocarbamates

| Parameter | Typical Value | Description |

| Bioconcentration Factor (BCF) | < 100 | The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. |

Note: This is a generalized value for the dithiocarbamate class and is not specific to this compound.

Experimental Protocols

Hydrolysis Study Protocol

A typical hydrolysis study involves dissolving the test substance in buffered aqueous solutions at different pH values (e.g., 4, 7, and 9). The solutions are maintained at a constant temperature in the dark, and samples are taken at various time intervals to determine the concentration of the parent compound and any major degradation products. The rate of hydrolysis is then calculated.

Soil Sorption/Desorption Study Protocol

Soil sorption studies are typically conducted using a batch equilibrium method. The test substance is added to a slurry of soil and a solution (usually water with a buffer and a background electrolyte). The mixture is agitated for a specific period to reach equilibrium. The concentrations of the test substance in the solution and sorbed to the soil are then measured to determine the soil-water partition coefficient (Kd). Desorption is measured by replacing the supernatant with a fresh solution and measuring the amount of the substance that leaches back into the solution.

The following diagram illustrates a typical workflow for a soil sorption experiment:

Bioconcentration Study Protocol

Bioconcentration studies are typically conducted with fish in a flow-through or semi-static system. The fish are exposed to a constant concentration of the test substance in the water for a defined uptake phase. During this phase, both water and fish tissue concentrations are monitored. This is followed by a depuration phase where the fish are transferred to clean water, and the rate of elimination of the substance from their tissues is measured. The bioconcentration factor (BCF) is calculated from the uptake and depuration rate constants or from the steady-state concentrations.

Conclusion

The available scientific literature indicates that dithiocarbamates, as a class of compounds, are not expected to be persistent in the environment. Their degradation is primarily driven by hydrolysis and photolysis, and they exhibit low to moderate mobility in soil and a low potential for bioaccumulation. However, it is crucial to reiterate that this is a generalized assessment. A definitive understanding of the environmental fate and transport of this compound (Potassium N-hydroxymethyl-N-methyl dithiocarbamate) would require specific experimental studies on this compound. Researchers and professionals in drug development should consider this data gap when evaluating the environmental risk profile of this substance.

References

In-Depth Technical Guide: Busan 40 (Potassium N-(hydroxymethyl)-N-methylcarbamodithioate)

CAS Number: 51026-28-9

Disclaimer

This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a compilation and analysis of publicly available data. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations and institutional protocols.

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 51026-28-9, identified as Potassium N-(hydroxymethyl)-N-methylcarbamodithioate. This compound is also known by the trade name Busan 40. It is a broad-spectrum biocide, primarily used as a bactericide and fungicide in various industrial applications.[1]

It is important to note that the trade name "Busan" is also associated with other active ingredients, such as 2-(thiocyanomethylthio)benzothiazole (TCMTB). This guide focuses exclusively on the compound corresponding to CAS number 51026-28-9.

Chemical and Physical Properties

A summary of the key physicochemical properties of Potassium N-(hydroxymethyl)-N-methylcarbamodithioate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C3H6KNOS2 | [1] |

| Molecular Weight | 175.32 g/mol | [1] |

| IUPAC Name | potassium;N-(hydroxymethyl)-N-methylcarbamodithioate | [1] |

| Synonyms | Potassium-N-hydroxymethyl-N-methyl dithiocarbamate, this compound | [1][2] |

| Appearance | Not explicitly stated for the pure compound; aqueous solutions are described as clear orange liquids. | [3] |

| Melting Point | -43.8 °C | [4] |

| Flash Point | 2 °C (35.6 °F) (closed cup) | [4] |

| Solubility | Water soluble | [5] |

Synthesis

A method for the synthesis of Potassium N-(hydroxymethyl)-N-methylcarbamodithioate is described in U.S. Patent 3,856,851.[5] The process involves the reaction of potassium N-methyldithiocarbamate with formaldehyde and monomethylamine in an aqueous solution.[5]

Experimental Protocol: Synthesis

Materials:

-

Potassium N-methyldithiocarbamate solution (54.5%)

-

Formaldehyde solution (37%)

-

Monomethylamine solution (50%)

-

Water

-

Ice bath

-

2-liter reaction flask with mechanical stirrer, condenser, and thermometer

Procedure:

-

Charge a 2-liter reaction flask with 88 grams of water and 1,000 grams (3.7 moles) of a 54.5% aqueous solution of potassium N-methyldithiocarbamate.

-

Add 302 grams (3.7 moles) of a 37% aqueous solution of formaldehyde to the flask. The temperature will rise.

-

After stirring for 30 minutes, add 232 grams (3.7 moles) of a 50% aqueous solution of monomethylamine. Maintain the temperature below 35°C using an ice bath for cooling.

-

Continue to agitate the reaction mixture for an additional 30 minutes.

The resulting product is a clear orange solution containing Potassium N-(hydroxymethyl)-N-methylcarbamodithioate.[5]

Mechanism of Action

Potassium N-(hydroxymethyl)-N-methylcarbamodithioate belongs to the dithiocarbamate class of fungicides. The biocidal activity of dithiocarbamates is attributed to their multi-site mode of action.[1][6] They are known to chelate with metal cations, such as copper, which are essential for the function of various enzymes in microbial cells.[6] Furthermore, dithiocarbamates can be metabolized to isothiocyanates, which are highly reactive compounds that can inactivate vital thiol-containing enzymes and proteins within the fungal cell, thereby disrupting cellular respiration and other critical metabolic processes.[6]

Analytical Methods

The analysis of dithiocarbamates, including Potassium N-(hydroxymethyl)-N-methylcarbamodithioate, in various matrices is typically challenging due to their instability. Standard methods often rely on the acid hydrolysis of the dithiocarbamate to release carbon disulfide (CS2), which is then quantified.

-

EPA Method 630: This colorimetric method is designed for the determination of dithiocarbamate pesticides in municipal and industrial wastewater. It involves the digestion of the sample with acid to hydrolyze the dithiocarbamate to CS2. The evolved CS2 is then purged and absorbed by a color reagent, and the absorbance is measured spectrophotometrically.[7]

-

Gas Chromatography (GC): Following acid digestion, the liberated CS2 can be quantified using gas chromatography with various detectors, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[8][9]

-

High-Performance Liquid Chromatography (HPLC): While less common for the entire class, specific dithiocarbamates can be analyzed by HPLC, often after derivatization.[8]

Toxicological Profile

Specific toxicological data for CAS 51026-28-9 is not extensively available in the public domain. However, the toxicology of the dithiocarbamate class of compounds has been studied.

| Toxicological Endpoint | General Information for Dithiocarbamates | Reference |

| Acute Oral Toxicity | Varies widely among different dithiocarbamates. | [6] |

| Skin and Eye Irritation | Many dithiocarbamates are known to be skin and eye irritants. | [10] |

| Environmental Fate | Dithiocarbamates generally have low to moderate mobility in soil and are expected to adsorb to particulate matter in water. They undergo relatively rapid degradation in the environment through photolysis and hydrolysis. | [5] |

Experimental Protocols: Biocidal Efficacy Testing

Standardized methods are used to evaluate the efficacy of biocides against bacteria and fungi. The following is a generalized workflow based on common suspension test protocols (e.g., ASTM E2315).[11]

Generalized Suspension Test Protocol

Objective: To determine the bactericidal or fungicidal activity of a biocide in a liquid suspension.

Materials:

-

Test biocide (Potassium N-(hydroxymethyl)-N-methylcarbamodithioate solution)

-

Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger)

-

Sterile culture broth

-

Sterile neutralizing broth

-

Sterile agar plates

-

Incubator

-

Vortex mixer

-

Pipettes and other sterile laboratory equipment

Procedure:

-

Preparation of Inoculum: Culture the test microorganism in a suitable broth to achieve a specific cell density (e.g., 10^8 CFU/mL).

-

Test Suspension: Add a specified volume of the inoculum to a solution of the test biocide at the desired concentration.

-

Contact Time: Allow the biocide to interact with the microorganisms for a predetermined contact time (e.g., 1, 5, 10 minutes).

-

Neutralization: At the end of the contact time, transfer an aliquot of the test suspension to a neutralizing broth to stop the biocidal action.

-

Enumeration: Perform serial dilutions of the neutralized suspension and plate onto agar plates.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Colony Counting: Count the number of colonies on the plates to determine the number of surviving microorganisms.

-

Calculation: Calculate the log reduction in the microbial population compared to a control (without the biocide).

Applications

Potassium N-(hydroxymethyl)-N-methylcarbamodithioate is utilized in a variety of industrial applications as a biocide to prevent microbial growth and degradation of products.[1]

-

Paints and Coatings: Prevents the growth of bacteria and fungi in water-based paint formulations.[1]

-

Adhesives: Extends the shelf life of adhesives by inhibiting microbial contamination.[1]

-

Wood Preservation: Protects wood from decay caused by fungi.[1]

-

Textiles: Used in textile treatments to prevent the growth of mildew.[1]

-

Pulp and Paper Mills: Controls slime formation in paper mill systems.[12]

Conclusion

Potassium N-(hydroxymethyl)-N-methylcarbamodithioate (CAS 51026-28-9), also known as this compound, is an effective broad-spectrum biocide with a multi-site mechanism of action characteristic of dithiocarbamates. Its synthesis is well-documented, and its applications are widespread in industrial preservation. While specific toxicological data for this compound is limited, the general profile of dithiocarbamates suggests a need for careful handling and adherence to safety protocols. Further research into its specific toxicological and environmental profile would be beneficial for a more complete understanding of this industrially significant compound.

References

- 1. Dithiocarbamates: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases [global-agriculture.com]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. epa.gov [epa.gov]

- 4. accustandard.com [accustandard.com]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. eagri.org [eagri.org]

- 7. epa.gov [epa.gov]

- 8. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. Dithiocarbamates pesticides, ethylenethiourea, and propylenethiourea: a general introduction (EHC 78, 1988) [inchem.org]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. researchgate.net [researchgate.net]

Toxicological Profile of 2-(Thiocyanomethylthio)benzothiazole (TCMTB): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for 2-(thiocyanomethylthio)benzothiazole (TCMTB), a broad-spectrum biocide used in various industrial applications. The information is compiled from regulatory assessments, safety data sheets, and scientific literature to support research and development activities.

Executive Summary

2-(Thiocyanomethylthio)benzothiazole (TCMTB) is a biocide with moderate acute oral toxicity and low acute dermal toxicity in mammalian models.[1] However, it is highly toxic upon inhalation and is a severe skin and eye irritant, as well as a dermal sensitizer.[1] Chronic exposure studies in animals have identified the liver and testes as potential target organs. TCMTB is highly toxic to aquatic organisms. This document presents a detailed summary of the available toxicological data, outlines the methodologies of key experimental studies, and visualizes the metabolic fate and a representative toxicological testing workflow.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological endpoints for TCMTB across different species and exposure routes.

Table 1: Acute Mammalian Toxicity of TCMTB

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1590 mg/kg | Not Specified |

| LD50 | Rabbit | Dermal | >5010 mg/kg | Not Specified |

| LC50 | Rat | Inhalation | 0.04 mg/L (4-hour) | Not Specified |

| Skin Irritation | Rabbit | Dermal | Corrosive | Not Specified |

| Eye Irritation | Rabbit | Ocular | Corrosive | Not Specified |

| Dermal Sensitization | Guinea Pig | Dermal | Sensitizer | Not Specified |

Table 2: Chronic and Sub-chronic Toxicity of TCMTB

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| 90-day | Rat | Oral | 10 mg/kg/day | 30 mg/kg/day | Decreased body weight gain, liver effects | Not Specified |

| 21-day | Rat | Dermal | < 25 mg/kg/day | 25 mg/kg/day | Skin irritation, decreased body weight | Not Specified |

| 2-Generation | Rat | Oral | 30 mg/kg/day | 100 mg/kg/day | Decreased pup body weight | Not Specified |

Table 3: Ecotoxicity of TCMTB

| Endpoint | Species | Duration | Value | Reference |

| LC50 | Rainbow Trout | 96-hour | 0.15 mg/L | Not Specified |

| EC50 | Daphnia magna | 48-hour | 0.25 mg/L | Not Specified |

| EC50 | Green Algae | 72-hour | 0.03 mg/L | Not Specified |

Experimental Protocols

The toxicological studies for TCMTB have generally been conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

The acute oral toxicity of TCMTB is typically determined using the Fixed Dose Procedure to reduce the number of animals required.[2][3][4][5]

Methodology:

-

Animals: Healthy, young adult rats (8-12 weeks old) of a single sex (typically females) are used.[4] Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Fasting: Animals are fasted overnight prior to administration of the test substance.

-

Dose Administration: TCMTB, dissolved in a suitable vehicle, is administered by oral gavage. A sighting study is first conducted with single animals to determine the appropriate starting dose for the main study. The main study uses a group of 5 animals per dose level.[3][5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[3]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

The potential of TCMTB to cause skin irritation and corrosion is assessed in albino rabbits.[6][7][8][9][10]

Methodology:

-

Animals: Healthy, young adult albino rabbits are used.

-

Test Area Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A 0.5 mL (if liquid) or 0.5 g (if solid) dose of TCMTB is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[8][9]

-

Exposure: The exposure duration is typically 4 hours.[8]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[9] The observation period may be extended to 14 days to assess the reversibility of the effects.[8]

-

Scoring: Skin reactions are scored according to a standardized grading system.[9]

Visualizations

Metabolic Pathway of TCMTB

TCMTB undergoes metabolism in the body, primarily resulting in the formation of 2-mercaptobenzothiazole (2-MBT) and 2-benzothiazolesulfonic acid (BTSA).[1][11][12][13]

Generalized Experimental Workflow for Acute Oral Toxicity Testing

The following diagram illustrates a typical workflow for an acute oral toxicity study based on OECD guidelines.

Mechanism of Action

The biocidal activity of TCMTB is attributed to its ability to react with nucleophilic entities within microbial cells, leading to the disruption of essential cellular processes. It is also known to inhibit flavoenzymes involved in the tricarboxylic acid (TCA) cycle, thereby interfering with cellular respiration.[14]

Conclusion

The toxicological data for TCMTB indicate a profile of moderate acute oral toxicity, low dermal toxicity, but high inhalation toxicity and significant irritation potential. Chronic exposure may lead to target organ effects. It is a potent biocide but also demonstrates high ecotoxicity, particularly to aquatic organisms. The information presented in this guide, including the summarized quantitative data and generalized experimental protocols, provides a valuable resource for professionals involved in the assessment and management of risks associated with this compound.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 3. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 4. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. 2-(Thiocyanomethylthio)benzothiazole | C9H6N2S3 | CID 30692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. TCMTB - Wikipedia [en.wikipedia.org]

- 13. atamankimya.com [atamankimya.com]

- 14. Benthiazole [sitem.herts.ac.uk]

Busulfan's Environmental Fate: A Technical Guide to Degradation Pathways in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Busulfan, a potent alkylating agent, is a critical component in conditioning regimens for hematopoietic stem cell transplantation. Its cytotoxic activity is essential for eradicating malignant cells, but its environmental fate post-excretion is a growing concern. This technical guide provides a comprehensive overview of the current scientific understanding of Busulfan's degradation pathways in aqueous and soil environments. While significant research has elucidated its transformation in water, a notable data gap exists regarding its behavior in soil. This document summarizes the known degradation mechanisms, presents available quantitative data, and outlines experimental protocols to encourage further research into this area.

Degradation in Water

The primary degradation pathway for Busulfan in aqueous environments is abiotic hydrolysis. This process involves the cleavage of the ester bonds, leading to the formation of less toxic and more mobile compounds.

Abiotic Degradation: Hydrolysis

In aqueous solutions, Busulfan undergoes hydrolysis to yield methanesulfonic acid and tetrahydrofuran (THF).[1][2] This reaction is influenced by both temperature and pH. Studies have shown that Busulfan's stability decreases as the temperature increases.[3] While the degradation rate shows little dependence on pH within the range of 1.5 to 11, it accelerates at higher pH values.[1] In some instances, 1,4-butanediol has also been identified as a hydrolysis product.[4]

The hydrolysis of Busulfan can be described as a two-step process. Initially, one methanesulfonyl group is hydrolyzed to form methanesulfonic acid and an unstable intermediate, 4-methanesulfonyloxybutanol. This intermediate then rapidly cyclizes to form the more stable THF.[4]

A secondary phenomenon that can contribute to the loss of Busulfan from aqueous solutions is precipitation, particularly at lower temperatures.[1]

Biotic Degradation

While the primary focus of environmental degradation has been on abiotic processes, the metabolic pathways of Busulfan in biological systems offer insights into potential biotic degradation routes in water bodies containing microorganisms. In humans, Busulfan is metabolized primarily in the liver through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5] This suggests that microorganisms in water and sediment that possess similar enzymatic capabilities could potentially degrade Busulfan through a biotic pathway. However, specific studies identifying microbial species and quantifying biotic degradation rates of Busulfan in natural waters are currently lacking.

Quantitative Data on Degradation in Water

The following table summarizes the available quantitative data on the degradation of Busulfan in aqueous solutions.

| Parameter | Value | Conditions | Reference |

| Degradation Rate Constant (k) | 0.034 ± 0.001 h⁻¹ | Pure water at 37°C | [1] |

| Half-life (t½) | Approximately 20.4 hours | Calculated from k in pure water at 37°C | |

| Reaction with Hydroxide Ion | 0.45 ± 0.01 h⁻¹M⁻¹ | 37°C | [1] |

| Stability in 0.9% NaCl | Stable for 12 hours at 2-8°C | Diluted to 0.54 mg/mL in polypropylene syringes | [6] |

| Stability in 0.9% NaCl | Stable for 3 hours at 23-27°C | Diluted to 0.54 mg/mL in polypropylene bags | [6] |

Degradation in Soil: A Data Gap and Probable Pathways

There is a significant lack of published scientific literature specifically investigating the degradation of Busulfan in soil environments. Consequently, no quantitative data on its half-life, degradation rates, or metabolite formation in various soil types is available. However, based on the general principles of pesticide and pharmaceutical degradation in soil, we can infer probable, yet unconfirmed, degradation pathways.

Probable Abiotic Degradation

Similar to its fate in water, hydrolysis is expected to be a key abiotic degradation pathway for Busulfan in the soil solution. The rate of hydrolysis would likely be influenced by soil moisture content, pH, and temperature.

Sorption to soil particles, particularly organic matter and clay minerals, is another critical process that would affect Busulfan's fate. The extent of sorption would determine its mobility and bioavailability for microbial degradation. Highly sorbed Busulfan would be less mobile and potentially less available for degradation.

Probable Biotic Degradation

Microbial degradation is a major pathway for the breakdown of many organic compounds in soil. Soil microorganisms, including bacteria and fungi, possess a diverse array of enzymes that could potentially metabolize Busulfan. Based on its metabolism in mammals, it is plausible that soil microorganisms could degrade Busulfan through pathways involving:

-

Glutathione S-transferase (GST) mediated conjugation: Similar to the primary metabolic route in humans, soil microbes with GSTs could conjugate Busulfan with glutathione, initiating its breakdown.

-

Hydrolysis: Microbial enzymes could also facilitate the hydrolysis of Busulfan, potentially at a faster rate than abiotic hydrolysis.

-

Oxidation: Oxidative enzymes produced by microorganisms could also play a role in transforming the Busulfan molecule.

The efficiency of microbial degradation would be highly dependent on soil conditions such as organic matter content, nutrient availability, pH, temperature, and the presence of a competent microbial community.

Experimental Protocols

To address the existing data gap on Busulfan's degradation in soil and to further refine our understanding of its fate in water, the following experimental protocols are suggested.

Analysis of Busulfan and its Degradation Products

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques for quantifying Busulfan and its metabolites.

-

HPLC Method: A validated isocratic HPLC method can be used for the determination of Busulfan in pharmaceutical formulations and environmental samples. The method typically involves a C18 column and a suitable mobile phase, with UV or mass spectrometric detection.[7][8]

-

GC Method: GC with an electron capture detector (ECD) or a flame ionization detector (FID) is suitable for identifying and quantifying volatile degradation products like tetrahydrofuran.[9] For more sensitive and specific detection, GC coupled with mass spectrometry (GC-MS) can be employed.

Forced Degradation Studies

To investigate the stability of Busulfan and identify its degradation products under various stress conditions, forced degradation studies are essential. These studies typically involve exposing a Busulfan solution to:

-

Acidic conditions: e.g., 0.2 N HCl at 30°C for 60 minutes.[8]

-

Alkaline conditions: e.g., 0.2 N NaOH at room temperature.[8]

-

Oxidative conditions: e.g., 3.0% v/v Hydrogen Peroxide at 40°C for 30 minutes.[8]

-

Thermal stress: e.g., heating at 40°C for 30 minutes.[8]

-

Photolytic stress: e.g., exposure to UV light for 24 hours.[8]

Soil Degradation Studies (Proposed)

To investigate the degradation of Busulfan in soil, the following experimental setup, adapted from general pesticide degradation studies, is proposed:

-

Soil Selection: Select representative soil types with varying characteristics (e.g., sandy loam, clay, high organic matter).

-

Spiking: Spike the soil samples with a known concentration of Busulfan.

-

Incubation: Incubate the spiked soil samples under controlled conditions of temperature and moisture. Include sterile (e.g., autoclaved) and non-sterile soil samples to differentiate between abiotic and biotic degradation.

-

Sampling: Collect soil samples at regular intervals.

-

Extraction: Extract Busulfan and its potential metabolites from the soil samples using an appropriate solvent.

-

Analysis: Analyze the extracts using HPLC or GC-MS to determine the concentration of the parent compound and identify any degradation products.

-

Data Analysis: Calculate the degradation rate and half-life of Busulfan in each soil type.

Visualizations

Busulfan Degradation Pathway in Water

Caption: Abiotic hydrolysis pathway of Busulfan in aqueous environments.

Proposed Experimental Workflow for Soil Degradation Study

Caption: Proposed workflow for studying Busulfan degradation in soil.

Conclusion and Future Directions

The degradation of Busulfan in aqueous environments is primarily driven by abiotic hydrolysis, leading to the formation of methanesulfonic acid and tetrahydrofuran. While the kinetics of this process are relatively well-understood, there is a critical need for research into the biotic degradation of Busulfan in water.

The most significant knowledge gap lies in understanding the fate of Busulfan in soil. The lack of data on its degradation pathways, kinetics, and mobility in terrestrial environments hinders a complete environmental risk assessment. Future research should prioritize laboratory and field studies to investigate the abiotic and biotic degradation of Busulfan in various soil types. Identifying the key microbial players and enzymatic pathways involved in its breakdown will be crucial for developing potential bioremediation strategies. This technical guide provides a foundation for such research by summarizing the current knowledge and proposing robust experimental approaches.

References

- 1. Degradation of busulfan in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adsorption, desorption, and mobility of two insecticides in Malaysian agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. Pharmacokinetics of once-daily IV busulfan as part of pretransplantation preparative regimens: a comparison with an every 6-hour dosing schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endosulfan sulfate mobility in soil columns and pesticide pollution of groundwater in Northwest Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dta.cnr.it [dta.cnr.it]

- 8. senr.osu.edu [senr.osu.edu]

- 9. taylorfrancis.com [taylorfrancis.com]

Busan 40: A Comprehensive Technical Review of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Busan 40, identified by its CAS Number 51026-28-9, is a microbicide and preservative with the chemical name Potassium N-hydroxymethyl-N-methyldithiocarbamate. It is utilized in various industrial applications to control the growth of bacteria and fungi. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, outlines standard experimental methodologies for their determination, and presents a conceptual model of its biocidal mechanism of action.

Physicochemical Properties

The quantitative physical and chemical characteristics of this compound are summarized in the table below. This information has been compiled from available technical documentation.

| Property | Value |

| Appearance | Clear, yellow to green liquid |

| Odor | Not explicitly defined in available documents |

| Specific Gravity (21°C/21°C) | 1.187 |

| Density (21°C) | 9.9 pounds per gallon |

| Boiling Point | Data not available |

| Freezing Point | -9°C |

| Flash Point (Open Cup) | >100°C |

| Flash Point (Closed Cup) | >100°C |

| Solubility | Completely soluble in water |

| pH (1% solution) | 11.4 |

| Viscosity (21°C) | 5.5 centipoise |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physicochemical properties are not publicly available, the following standard test methods are representative of the methodologies typically employed for such characterizations.

-

Specific Gravity: The specific gravity of liquid industrial chemicals is commonly determined using a hydrometer or a pycnometer, as outlined in ASTM D891.[1][2][3][4] The pycnometer method is generally considered more precise.[1][3]

-

Flash Point: The flash point of volatile materials can be determined by either open-cup or closed-cup methods. The Cleveland Open Cup method (ASTM D92) and the Pensky-Martens Closed Cup Tester (ASTM D93) are standard procedures for determining the flash point of petroleum products and other liquids.[5][6][7][8]

-

Viscosity: The viscosity of liquids can be measured using various techniques. For non-Newtonian fluids, rotational viscometers are often used, as described in ASTM D2196.[9] For other liquids, methods such as the Stabinger viscometer (ASTM D7042) or capillary viscometers (ASTM D445) are employed to determine dynamic and kinematic viscosity.[10][11][12]

-

pH: The pH of a solution is typically measured using a calibrated pH meter. Standard methods for pH measurement are well-established and widely used in chemical analysis.

Mechanism of Action

This compound belongs to the dithiocarbamate class of biocides. The fungicidal and bactericidal activity of dithiocarbamates is attributed to their multi-site inhibitory action. Their primary mechanism involves the chelation of metal ions, particularly copper, which are essential for the function of various enzymes in microbial cells. Additionally, dithiocarbamates can be metabolized to isothiocyanates, which are reactive compounds that can inactivate vital enzymes by reacting with their thiol (-SH) groups. This disruption of multiple metabolic pathways prevents the development of resistance.[13][14][15]

Caption: Conceptual diagram of the multi-site inhibitory mechanism of dithiocarbamate biocides like this compound.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. petrolube.com [petrolube.com]

- 3. store.astm.org [store.astm.org]

- 4. kelid1.ir [kelid1.ir]

- 5. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 7. store.astm.org [store.astm.org]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. chemquest.com [chemquest.com]

- 10. store.astm.org [store.astm.org]

- 11. ASTM D7042 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. store.astm.org [store.astm.org]

- 13. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eagri.org [eagri.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Dithiocarbamate Biocides: History, Development, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dithiocarbamate biocides, from their historical origins to their complex mechanisms of action. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document delves into the chemical synthesis, biological activity, and analytical methods associated with this important class of compounds.

A Century of Dithiocarbamates: From Industrial Catalysts to Broad-Spectrum Biocides

The journey of dithiocarbamates began not in agriculture or medicine, but in the rubber industry of the 1880s, where they were first used as catalysts in the vulcanization process.[1] Their biological activities were discovered later, with the first dithiocarbamate derivative, nabam, being patented as a fungicide for agricultural use in 1943.[1] This was soon followed by the development of metal-coordinated dithiocarbamates, such as zineb, which incorporated a metal ion into the molecule.[1]

The 1950s and 1960s saw the introduction of several key dithiocarbamate fungicides, including ziram (1930s), thiram (1930s), maneb (1950), and mancozeb (1961).[2][3] These compounds quickly became mainstays in agriculture due to their broad-spectrum activity against a wide variety of fungal pathogens and their relatively low production costs.[2][3][4] Dithiocarbamates are characterized by their multi-site mode of action, which has made them valuable tools in resistance management strategies for single-site fungicides.[5][6]

Beyond their agricultural applications, dithiocarbamates have found use in various industrial processes and have been investigated for their potential in medicine. The well-known anti-alcoholism drug, disulfiram, is a dithiocarbamate derivative.[1] More recently, dithiocarbamates have been explored for their anticancer, antimicrobial, and neuroprotective properties.[1]

The Chemistry of Dithiocarbamates: Synthesis and Physicochemical Properties

Dithiocarbamates are organosulfur compounds derived from dithiocarbamic acid. The core structure consists of a dithiocarbamate group (>N-C(=S)-S-). They are typically synthesized through the reaction of a primary or secondary amine with carbon disulfide in an alkaline medium.[2][3]

The general synthesis reaction is as follows:

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O

The properties of dithiocarbamates can be modified by changing the amine used in the synthesis, leading to a wide variety of compounds with different biological activities and physical properties. Many of the most common dithiocarbamate fungicides are polymeric complexes with metal ions like manganese (maneb), zinc (zineb), or a combination of both (mancozeb).[7]

Table 1: Physicochemical Properties of Selected Dithiocarbamate Biocides

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | LogP | Vapor Pressure (mPa at 25°C) |

| Mancozeb | (C₄H₆MnN₂S₄)x(Zn)y | 541.1 | 172 (decomposes)[8] | 6.2 ppm (pH 7.5, 25°C)[8] | 1.33[8] | 9.8 x 10⁻⁵[8] |

| Ziram | C₆H₁₂N₂S₄Zn | 305.8 | 240-244 | 65 ppm | 1.09 | negligible |

| Thiram | C₆H₁₂N₂S₄ | 240.4[9] | 155-156[10] | 30 ppm | 1.73[10] | 2.3[10] |

| Nabam | C₄H₆N₂Na₂S₄ | 256.3 | decomposes | 200,000 ppm | -2.70 | negligible |

| Metam Sodium | C₂H₄NNaS₂ | 129.2 | N/A (solid) | 722,000 ppm | -1.9 | 21,000 |

Note: Data compiled from various sources.[8][9][10] Values can vary depending on the experimental conditions.

Unraveling the Multi-Site Mechanism of Action

The broad-spectrum efficacy of dithiocarbamate biocides stems from their ability to interact with multiple targets within the fungal cell. This multi-site action is a key reason for their enduring use in agriculture, as it makes the development of resistance by fungal pathogens less likely.[5][6] The primary mechanisms of action include:

-

Enzyme Inhibition: Dithiocarbamates are potent inhibitors of various enzymes, particularly those containing metal ions or sulfhydryl groups. Their strong metal-binding capacity allows them to chelate essential metal cofactors, rendering enzymes inactive.[7] They can also react with sulfhydryl groups in amino acids like cysteine, disrupting protein structure and function.

-

Disruption of Mitochondrial Respiration: Dithiocarbamates interfere with the mitochondrial electron transport chain, a critical process for cellular energy production. Specifically, maneb has been shown to inhibit Complex III of the respiratory chain.[7] This disruption leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).

-

Induction of Oxidative Stress: The generation of ROS, such as superoxide radicals and hydrogen peroxide, is a key aspect of dithiocarbamate toxicity.[1] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. The fungicidal activity of some compounds is linked to their ability to induce a common oxidative damage cellular death pathway.[11]

-

Alteration of Cell Membrane Permeability: Some dithiocarbamates can disrupt the integrity of the fungal cell membrane, leading to the leakage of essential cellular contents.[12]

Signaling Pathways Affected by Dithiocarbamate Biocides

The multi-faceted mechanism of action of dithiocarbamates involves the perturbation of several key cellular signaling pathways.

References

- 1. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control [mdpi.com]

- 4. Analytical Methods for Dithiocarbamate Detection | Encyclopedia MDPI [encyclopedia.pub]

- 5. Thiocarbamate fungicides: reliable tools in resistance management and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Mancozeb | C8H12MnN4S8Zn | CID 3034368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiram | C6H12N2S4 | CID 5455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. A combined transcriptomic and physiological approach to understanding the adaptive mechanisms to cope with oxidative stress in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Regulatory and Scientific Core of Busan 40 (Metam-Potassium)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory status, toxicological profile, and mechanisms of action of Busan 40, a broad-spectrum biocide with the active ingredient Metam-Potassium (Potassium N-methyldithiocarbamate). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Regulatory Status Across Key Regions

The registration and use of Metam-Potassium are subject to oversight by national and international regulatory bodies. The following sections summarize its current regulatory standing in major global markets.

| Region/Agency | Regulatory Status | Key Directives and Notes |

| United States (EPA) | Registered; subject to stringent use conditions. Listed under California's Proposition 65. | The U.S. Environmental Protection Agency (EPA) completed a reregistration eligibility decision (RED) for Metam sodium and potassium in 2009, mandating new safety measures to mitigate risks to workers and bystanders. These include buffer zones, fumigant management plans, and good agricultural practices.[1] Metam-potassium is also listed under California's Proposition 65 as a chemical known to the state to cause cancer.[2] |

| Canada (PMRA) | Registered for use with specific mitigation measures. | Health Canada's Pest Management Regulatory Agency (PMRA) has determined that the continued registration of products containing metam sodium and metam potassium is acceptable, provided that required risk mitigation measures are implemented.[3] These measures are designed to protect workers and the public and include the development of fumigant management plans and the establishment of buffer zones.[4] |

| Europe (ECHA) | Approved active substance. | Metam, including its potassium and sodium salts, is an approved active substance under Regulation (EC) No 1107/2009. The current approval is set to expire on November 15, 2027. The European Food Safety Authority (EFSA) has established toxicological reference values, including an Acceptable Daily Intake (ADI) of 0.001 mg/kg bw/day, an Acute Reference Dose (ARfD) of 0.1 mg/kg bw, and an Acceptable Operator Exposure Level (AOEL) of 0.001 mg/kg bw/day.[5] |

| Australia (APVMA) | Not currently registered. | A thorough search of the Australian Pesticides and Veterinary Medicines Authority (APVMA) Public Chemical Registration Information System (PubCRIS) did not identify any currently registered products containing "Metam-Potassium," "Potassium N-methyldithiocarbamate," or "this compound."[6][7] Furthermore, it is not listed as an exempt active constituent. This indicates that products containing Metam-Potassium are not currently approved for sale or use in Australia. |

Toxicological Profile of Metam-Potassium and its Metabolite MITC

The toxicity of Metam-Potassium is primarily attributed to its rapid degradation in the environment to methyl isothiocyanate (MITC), a volatile and highly reactive compound.

Quantitative Toxicity Data

| Test Type | Species | Route of Administration | Value | Reference |

| Acute Oral LD50 | Rat | Oral | 892 mg/kg | [8] |

| Acute Dermal LD50 | Rat | Dermal | > 2000 mg/kg | [8] |

| Acute Inhalation LC50 | Rat | Inhalation (4 hours) | 2.02 mg/L | [8] |

| Aquatic Toxicity | - | - | Toxic to aquatic species | [8] |

Key Toxicological Endpoints

-

Carcinogenicity: Laboratory studies have indicated some carcinogenic effects in animals.[8] The U.S. EPA has classified Metam-Potassium as "likely to be carcinogenic to humans."[2]

-

Genotoxicity: The evidence for the genotoxicity of dithiocarbamates is generally considered inconclusive and dependent on the specific test system. However, the weight of evidence suggests they are not mutagenic in mammalian systems.[9]

-

Developmental and Reproductive Toxicity: Laboratory studies have shown some developmental effects in animals, though no evidence of reproductive toxicity has been observed.[8]

-

Neurotoxicity: High doses of some dithiocarbamates have been shown to cause neurotoxic effects in rats and rabbits.[1]

Mechanism of Action

Metam-Potassium itself is not the primary biocidal agent. Upon application, it rapidly decomposes, particularly in the presence of moisture, to form methyl isothiocyanate (MITC). MITC is a potent, broad-spectrum fumigant that is responsible for the pesticidal activity.[10]

The primary mechanism of action of MITC involves the inactivation of essential enzymes in target organisms. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophilic groups, particularly the sulfhydryl groups (-SH) of cysteine residues in proteins. This irreversible binding alters the protein structure and inhibits enzyme function, leading to disruption of critical metabolic pathways and ultimately cell death.[3][4]

Signaling Pathway Involvement

Recent research has indicated that dithiocarbamates and their metabolites can modulate various cellular signaling pathways, contributing to their biological effects.

1. Induction of Oxidative Stress and MAP Kinase Pathway Activation:

Dithiocarbamates, particularly in the presence of metal ions, can induce the production of reactive oxygen species (ROS). This leads to oxidative stress, a condition that can damage cellular components. Elevated ROS levels can activate downstream signaling cascades, including the c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating cellular responses to stress and can ultimately lead to apoptosis (programmed cell death).[4]

Caption: Dithiocarbamate-induced oxidative stress and activation of the JNK/p38 MAPK pathway leading to apoptosis.

2. Modulation of the NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival. Some studies suggest that dithiocarbamates can inhibit the activation of NF-κB. Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate gene transcription. Dithiocarbamates may interfere with this process, potentially by inhibiting the IKK complex, thereby preventing NF-κB activation.[4][11][12][13][14][15]

Caption: Inhibition of the canonical NF-κB signaling pathway by dithiocarbamates.

Key Experimental Protocols

This section outlines the methodologies for key experiments relevant to the toxicological assessment of dithiocarbamates.

Acute Oral Toxicity Testing (Following OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance following oral administration.

Experimental Workflow:

Caption: Workflow for acute oral toxicity testing according to OECD Guideline 420.

Methodology:

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[1]

-

Sighting Study: A preliminary study is conducted using single animals to determine the appropriate starting dose for the main study. Dosing is done in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[3][16]

-

Main Study: Groups of at least five animals are dosed at the selected starting dose. Depending on the outcome (evident toxicity or no effect), further groups may be dosed at higher or lower fixed doses.[3][16]

-

Administration: The test substance is administered as a single oral dose via gavage.[1]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.[1][3]

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[1]

Acetylcholinesterase Inhibition Assay

This assay is used to determine the potential of a substance to inhibit the enzyme acetylcholinesterase (AChE), a key enzyme in the nervous system. The Ellman method is a widely used colorimetric technique for this purpose.

Methodology:

-

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.[17][18]

-

Reagents:

-

Acetylcholinesterase (AChE) enzyme solution.

-

Acetylthiocholine iodide (substrate).

-

DTNB (Ellman's reagent).

-

Assay buffer (e.g., phosphate buffer, pH 8.0).

-

Test compound (potential inhibitor).

-

-

Procedure:

-

Pre-incubate the AChE enzyme with the test compound for a specific period (e.g., 15 minutes) to allow for any inhibition to occur.[17]

-

Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

The rate of color development is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate in its absence.[17][18]

-

Glutathione (GSH) Depletion Assay

This assay measures the intracellular levels of reduced glutathione (GSH), a critical antioxidant. A decrease in GSH levels is an indicator of oxidative stress.

Methodology:

-

Principle: A common method for measuring GSH is the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the sulfhydryl group of GSH to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[19] Alternatively, fluorescent probes like RealThiol can be used for real-time measurements in living cells.[20][21]

-

Sample Preparation:

-

For cell cultures, cells are treated with the test compound for a specified duration.

-

Cells are then lysed to release intracellular contents.

-

For blood samples, a micro-method can be used with as little as 0.5 µL of blood.[19]

-

-